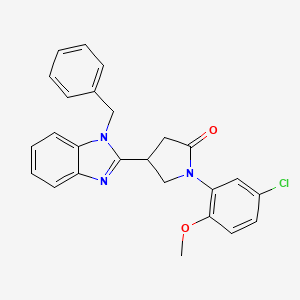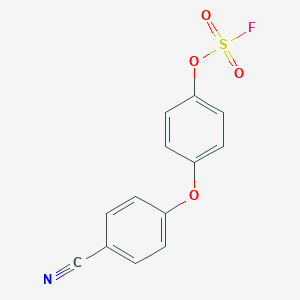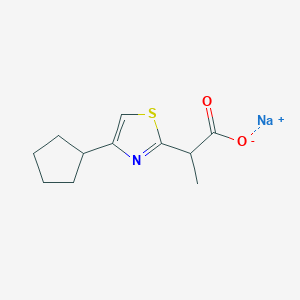![molecular formula C15H20N4O2 B2811781 6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798541-06-6](/img/structure/B2811781.png)
6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain two nitrogen atoms adjacent to each other. Many pyrazine derivatives are known, and they are usually synthesized by the reaction of 1,2-dicarbonyl compounds with ammonia or primary amines .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . For example, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by a pyrrole ring and a pyrazine ring . The exact structure of “6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-ethyl-6-methylpyrazine has a molecular weight of 122.1677 . More specific information about “6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” would require additional data or computational chemistry analysis.Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Pyrazole derivatives, closely related to the chemical structure , are synthesized for their analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazolo[3,4-c]pyrazole derivatives, for example, demonstrates the versatility of these compounds in medicinal chemistry. These derivatives exhibit significant analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (More et al., 2022).
Antimicrobial Activity
Pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, synthesized through reactions with various reagents, show potent antibacterial and antifungal activities. These findings suggest the utility of pyrazole-based compounds in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance worldwide (Hafez et al., 2015).
Anticancer Research
Further, some pyrazole derivatives have been explored for their anticancer activities. For instance, novel pyrazolopyridone compounds have been developed with significant potential against HIV, demonstrating the broad applicability of these heterocycles in addressing various diseases including cancer and viral infections (Savant et al., 2018).
Future Directions
The study of pyrazine derivatives is an active area of research due to their diverse biological activities and potential applications in pharmaceuticals, organic materials, and natural products . Future research may focus on developing new synthetic methods, exploring new biological activities, and improving our understanding of their mechanisms of action.
properties
IUPAC Name |
6-methyl-N-(2-methylcyclohexyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-9-5-3-4-6-11(9)17-14(20)12-7-13-15(21)16-10(2)8-19(13)18-12/h7-9,11H,3-6H2,1-2H3,(H,16,21)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXWGIGDIHYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate](/img/structure/B2811699.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile](/img/structure/B2811701.png)

![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide](/img/structure/B2811703.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2811704.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2811705.png)

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2811708.png)

![5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2811711.png)

![3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid](/img/structure/B2811717.png)
![7-(Azepan-1-yl)-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2811721.png)